molecular formula C14H20N2O3 B1453962 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid CAS No. 1039993-12-8

2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid

Cat. No.: B1453962
CAS No.: 1039993-12-8
M. Wt: 264.32 g/mol
InChI Key: WSUNSBMYUKGODG-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The nature of these interactions includes binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the viability of MCF-10A cells, a non-tumorigenic epithelial cell line, with specific IC50 values . Additionally, it can modulate cell signaling pathways by interacting with alpha1-adrenergic receptors, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to alpha1-adrenergic receptors, leading to either activation or inhibition of these receptors . This binding can result in downstream effects on gene expression and cellular function, including the modulation of signaling pathways and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For instance, specific dosages have been shown to produce loss of cell viability in MCF-10A cells . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific tissues . Understanding these processes is essential for developing targeted therapies and improving the compound’s efficacy.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-11(14(17)18)15-7-9-16(10-8-15)12-3-5-13(19-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUNSBMYUKGODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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